molecular formula C20H21N3O3S B11194559 N-(4-Ethylphenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-sulfonamide

N-(4-Ethylphenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B11194559
M. Wt: 383.5 g/mol
InChI Key: DVCAUGCQCZSQNW-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with an ethylphenyl group and a methoxyphenylamino group, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The ethylphenyl and methoxyphenylamino groups are introduced through substitution reactions. These reactions often require catalysts and specific reaction conditions to ensure high yields.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-Ethylphenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: The compound is used to investigate biological pathways and molecular interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)-2-[(3-methoxyphenyl)amino]pyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(3-methoxyanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C20H21N3O3S/c1-3-15-9-11-16(12-10-15)23-27(24,25)19-8-5-13-21-20(19)22-17-6-4-7-18(14-17)26-2/h4-14,23H,3H2,1-2H3,(H,21,22)

InChI Key

DVCAUGCQCZSQNW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NC3=CC(=CC=C3)OC

Origin of Product

United States

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